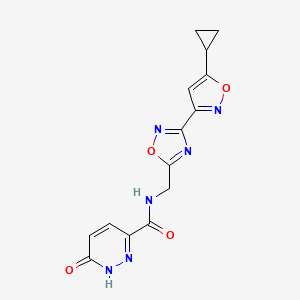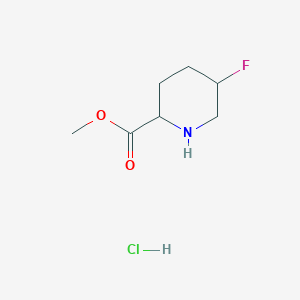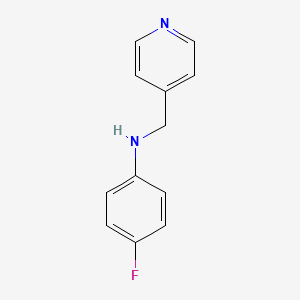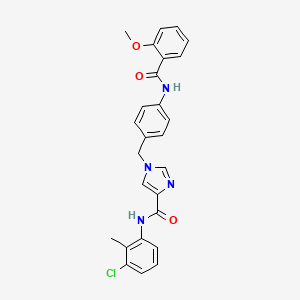
(E)-2-(3-(5-phénylfuran-2-yl)acrylamido)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is a useful research compound. Its molecular formula is C21H17NO4 and its molecular weight is 347.37. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Le composé a été évalué pour ses activités antibactériennes et antifongiques in vitro. Certains des dérivés synthétisés ont montré des résultats prometteurs contre les bactéries et les champignons .
- Pertinence: Bien que non étudié directement pour ce composé, la compréhension de sa stabilité et de sa réactivité dans l'eau pourrait renseigner sur son potentiel en tant qu'agent porteur ou d'administration de médicaments .
Activité antimicrobienne
Conception et administration de médicaments
Substrat de la phénylalanine ammonia-lyase
Mécanisme D'action
Target of action
The compound contains a benzofuran moiety, which is found in many biologically active compounds . Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial properties .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Given the antimicrobial activity reported for some benzofuran derivatives , it’s possible that this compound could have similar effects.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate plays a crucial role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the phenylpropanoid pathway . This interaction is significant as it influences the enzyme’s activity, potentially altering the production of various phenylpropanoid compounds. The compound’s structure allows it to fit into the active site of PAL, facilitating or inhibiting the enzyme’s catalytic action.
Cellular Effects
The effects of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway . This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction . For instance, its interaction with PAL involves binding to the enzyme’s active site, which can either enhance or inhibit the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is involved in several metabolic pathways. It interacts with enzymes such as PAL, influencing the phenylpropanoid pathway . This interaction can affect the levels of various metabolites, altering metabolic flux and the overall metabolic profile of the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization within cells can influence its activity and efficacy, with certain cellular compartments providing an optimal environment for its action.
Subcellular Localization
The subcellular localization of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is crucial for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications Its presence in these compartments can enhance or inhibit its activity, depending on the local biochemical environment
Propriétés
IUPAC Name |
methyl 2-[[(E)-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJDFYJMPSUXER-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2486910.png)

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid](/img/structure/B2486915.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2486921.png)

![N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2486925.png)

![N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2486928.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol](/img/structure/B2486930.png)
![1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine](/img/structure/B2486931.png)
![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)

